1-(1H-indol-2-yl)propan-2-one
Overview
Description
1-(1H-indol-2-yl)propan-2-one is an organic compound belonging to the indole family, characterized by a propanone group attached to the indole ring Indole derivatives are significant in various fields due to their biological and pharmacological properties
Mechanism of Action
Target of Action
The primary targets of 1-(1H-indol-2-yl)propan-2-one are Bcl-2 and Mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, contributing to the development and progression of cancer . The compound has been shown to exhibit inhibitory activity against these proteins, suggesting potential anticancer properties .
Mode of Action
This compound interacts with its targets, Bcl-2 and Mcl-1 proteins, through Van der Waals forces and hydrogen bonds . This interaction inhibits the function of these proteins, thereby disrupting the balance between cell survival and death . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By inhibiting Bcl-2 and Mcl-1 proteins, it disrupts the normal function of these proteins in preventing apoptosis . This leads to an increase in the rate of apoptosis, which can result in the reduction of cancer cell proliferation .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting the function of Bcl-2 and Mcl-1 proteins, the compound disrupts the balance between cell survival and death, leading to increased apoptosis . This can result in a reduction in cancer cell proliferation, potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to
Properties
IUPAC Name |
1-(1H-indol-2-yl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGPFYGOLZGETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492304 | |
Record name | 1-(1H-Indol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58352-07-1 | |
Record name | 1-(1H-Indol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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